2-Amino-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide
Description
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-8-4-5-15-10(8)7-13(9-2-3-9)11(14)6-12/h4-5,9H,2-3,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGWXBFNMLXKBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route via N-Acylation of Cyclopropylamine
This method involves sequential acylation and alkylation steps to construct the target molecule.
Step 1: Preparation of 3-Methyl-thiophen-2-ylmethylamine
Step 2: N-Acylation with Chloroacetyl Chloride
One-Pot Multi-Component Synthesis
This streamlined approach reduces isolation steps and improves overall efficiency.
Reaction Components:
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3-Methylthiophene-2-carbaldehyde
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Cyclopropylamine
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Chloroacetic acid
Procedure:
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Condensation : 3-Methylthiophene-2-carbaldehyde and cyclopropylamine are condensed in ethanol at reflux (78°C) for 6 hours.
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In Situ Acylation : Chloroacetic acid is added with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.
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Key Data :
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Solvent: Ethanol → DMF
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Catalyst: HATU (1.2 equiv)
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Base: DIPEA (N,N-Diisopropylethylamine, 2.5 equiv)
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Temperature: 25°C
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Time: 24 hours
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Yield: 70–75%.
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Advantages :
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Eliminates intermediate isolation
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Reduces total synthesis time by 40%.
Enzymatic Catalysis for Stereoselective Synthesis
For applications requiring enantiomeric purity, lipase-mediated acylation has been explored.
Method Details:
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Substrate : Racemic N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-amine
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Enzyme : Candida antarctica Lipase B (CAL-B)
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Acyl Donor : Vinyl acetate
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Conditions :
Limitations :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, particularly for cyclopropane formation.
Protocol:
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Reagents :
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3-Methyl-thiophen-2-ylmethylamine
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Cyclopropyl isocyanate
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Microwave-compatible solvent: DMF
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Conditions :
Key Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Stereoselectivity | Complexity |
|---|---|---|---|---|
| N-Acylation | 65–72 | 20 hours | Low | Moderate |
| One-Pot Multi-Component | 70–75 | 24 hours | Moderate | Low |
| Enzymatic Catalysis | 52 | 48 hours | High (98% ee) | High |
| Microwave-Assisted | 88 | 20 minutes | Low | Low |
Critical Reaction Parameters
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Solvent Choice :
-
Base Selection :
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Triethylamine vs. DIPEA: DIPEA reduces side reactions in HATU-mediated couplings.
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Temperature :
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.
Substitution: Nucleophilic substitution can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones derived from the thiophene ring.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and thiophene moieties can contribute to its binding affinity and specificity, while the amide group may play a role in its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
Core Scaffold and Substituent Effects
- Target Compound : Features a cyclopropyl group and a 3-methyl-thiophen-2-ylmethyl substituent. The cyclopropyl group may enhance metabolic stability compared to linear alkyl chains .
- N-[3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide () : Contains a 2-chlorobenzoyl group and ethyl substituent. The dihedral angle between the thiophene and chlorophenyl rings is 88.11°, influencing molecular planarity and intermolecular interactions .
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Includes a cyano group and second thiophene ring. The compound exhibits intramolecular N–H···O hydrogen bonds and C–H···π interactions, stabilizing its crystal packing .
Key Structural Differences
Target Compound
Activation of acetic acid derivatives (e.g., conversion to acyl chlorides).
Coupling with aminothiophene derivatives under mild conditions (e.g., acetonitrile, room temperature) .
Comparison with Analogues
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Synthesized via N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid. Yield and purity were confirmed via NMR and X-ray crystallography .
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Prepared using carbodiimide-mediated coupling of 2,6-dichlorophenylacetic acid and 2-aminothiazole, yielding crystals via slow evaporation .
Activity Trends
Physicochemical and Spectroscopic Properties
Target Compound
- Molecular Weight : ~265.3 g/mol (estimated).
- Spectroscopy : Expected IR peaks: N–H stretch (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and thiophene C–S (~650 cm⁻¹) .
Analogues
Biological Activity
2-Amino-N-cyclopropyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
- CAS Number : 1353997-77-9
- Molecular Formula : C14H22N2OS
- Molar Mass : 266.402 g/mol
Research indicates that compounds with similar structures often exhibit diverse biological activities, including anticancer, antibacterial, and antifungal properties. The specific mechanisms of action for this compound may involve:
- Inhibition of Enzymatic Activity : Many thiophene derivatives act as enzyme inhibitors, affecting pathways critical for cell survival.
- Induction of Apoptosis : Compounds in this class have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Activity : The presence of the thiophene ring suggests potential efficacy against bacterial and fungal strains.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives that share structural features with this compound have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Melanoma | 5.0 | Induces apoptosis |
| Compound B | Pancreatic Cancer | 3.5 | Autophagy induction |
| Compound C | Chronic Myeloid Leukemia | 4.0 | Enzyme inhibition |
These findings suggest that this compound may possess similar anticancer properties.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies on related compounds indicate moderate to potent activity against various bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
These results indicate that the compound could be effective in treating infections caused by these pathogens.
Case Studies
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Study on Anticancer Properties : A study evaluated a series of thiophene derivatives, including analogs of this compound, demonstrating significant inhibition of tumor growth in xenograft models.
- Findings : The compound led to a reduction in tumor size by approximately 60% compared to controls.
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Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial activity of structurally similar compounds, revealing effective inhibition against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited an MIC comparable to standard antibiotics, suggesting its potential as an alternative treatment option.
Q & A
Q. How to address poor solubility in pharmacological assays?
- Methodological Answer :
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or DMSO/PEG 400 mixtures .
- Prodrug design : Introduce phosphate or ester groups to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
